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This technical support center provides troubleshooting guidance and answers to frequently

asked questions (FAQs) for researchers conducting Topoisomerase II (Topo II) activity assays.

The information is tailored for researchers, scientists, and drug development professionals to

help refine their experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)
Q1: What are the key differences between Topo II relaxation and decatenation assays?

A1: The primary distinction lies in the DNA substrate used and the specific activity measured.

The relaxation assay monitors the conversion of supercoiled plasmid DNA to its relaxed form,

assessing the enzyme's ability to relieve torsional stress.[1][2] The decatenation assay,

conversely, measures the enzyme's unique ability to unlink interlocked DNA circles, typically

using kinetoplast DNA (kDNA) as a substrate.[3][4] This latter assay is highly specific for Topo

II, as Topoisomerase I cannot decatenate DNA.[3][5]

Q2: Why is ATP required for Topo II activity, and what is the optimal concentration?

A2: Topo II utilizes the energy from ATP hydrolysis to drive the conformational changes

necessary for its catalytic cycle, which involves creating a transient double-strand break and

passing another DNA segment through it.[2][6] While some basal activity might be observed

without ATP, its presence is crucial for efficient enzyme turnover.[7] The optimal ATP

concentration is typically around 1 mM in the final reaction mixture.[8][9] It is critical to use a

fresh ATP solution, as degraded ATP can be a common cause of assay failure.[3][10]
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Q3: How do I distinguish between a Topo II catalytic inhibitor and a Topo II poison?

A3: A catalytic inhibitor prevents the enzyme from carrying out its function, for example, by

blocking DNA binding or ATP hydrolysis. In an assay, this will appear as a dose-dependent

decrease in the formation of relaxed or decatenated products.[11][12] A Topo II poison, on the

other hand, traps the enzyme-DNA cleavage complex, an intermediate in the reaction pathway.

[11][13] This results in the accumulation of linearized DNA in plasmid-based assays or linear

kDNA in decatenation assays, which can be visualized on an agarose gel.[11][13]

Q4: What are the essential controls to include in my Topo II assay?

A4: To ensure data integrity, several controls are critical:

No-Enzyme Control: To verify that any observed activity is dependent on Topo II.

Positive Control: A reaction with a known active Topo II enzyme to confirm that the assay

components are working correctly.[14]

Negative Control (No ATP): To demonstrate the ATP-dependence of the reaction.

Solvent Control: If testing compounds, to ensure the solvent (e.g., DMSO) does not interfere

with enzyme activity.[15]

DNA Markers: Appropriate markers, such as supercoiled, relaxed, and linear plasmid DNA

for relaxation assays, or catenated and decatenated kDNA for decatenation assays, are

essential for interpreting the results.[5][14]

Troubleshooting Guide
This guide addresses specific issues that may arise during Topoisomerase II activity assays.

Problem 1: No or very low Topo II activity observed.
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Possible Cause Recommended Solution

Inactive Enzyme

Use a fresh aliquot of enzyme. Avoid repeated

freeze-thaw cycles. Ensure proper storage at

-80°C.[1]

Degraded ATP

Prepare fresh ATP solutions for each

experiment. Store ATP stock solutions at -20°C

in small aliquots.[3][10]

Incorrect Buffer Composition

Verify the final concentrations of all buffer

components, especially MgCl₂ and DTT.

Prepare the complete assay buffer fresh from

10x stocks on the day of the experiment, as the

complete buffer is not stable.[5][14][16]

Suboptimal Enzyme Concentration

Perform an enzyme titration to determine the

optimal amount needed for the desired level of

activity (e.g., just enough to fully relax or

decatenate the substrate).[1][17]

Presence of Inhibitors in Crude Extracts

If using cell extracts, interfering substances may

be present. Consider further purification steps

for the extract.[5]

Problem 2: Smearing of DNA bands on the agarose gel.
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Possible Cause Recommended Solution

Nuclease Contamination

The presence of nucleases in the enzyme

preparation or cell extract can lead to DNA

degradation. This will appear as a smear and

will be ATP-independent.[14] Use nuclease-free

reagents and consider adding a nuclease

inhibitor if the problem persists.

Excessive Enzyme Concentration

Very high concentrations of Topo II can

sometimes lead to aggregation or aberrant

activity. Try reducing the amount of enzyme in

the reaction.[3][10]

Poor Gel/Buffer Quality

Use high-quality agarose and freshly prepared

electrophoresis buffer (e.g., TAE). Ensure the

gel is fully submerged in the running buffer.[14]

Precipitation of Test Compound

If testing a drug, it may precipitate at the

concentration used. Check the solubility of the

compound in the assay buffer and adjust the

concentration or solvent if necessary.

Problem 3: Difficulty interpreting bands in a relaxation
assay.
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Possible Cause Recommended Solution

Supercoiled Substrate is Nicked

The starting plasmid DNA may be nicked,

appearing as an open-circular form that

migrates slower than the supercoiled form.

Always run a lane with only the substrate DNA

to check its integrity. Handle plasmid DNA gently

to avoid mechanical shearing.[18]

Poor Resolution of Topoisomers

To better resolve the different topoisomers, run

the agarose gel at a lower voltage for a longer

duration (e.g., 2-3 V/cm).[19] Running gels in

the absence of ethidium bromide and staining

afterward can also improve resolution.[9][15]

Ambiguous Supercoiling State

To determine if changes in supercoiling are

positive or negative, run parallel gels with and

without an intercalating agent like chloroquine.

[19]

Problem 4: Inconsistent results in a decatenation assay.
Possible Cause Recommended Solution

kDNA Substrate Quality

Over time, kDNA can spontaneously break

down, releasing some decatenated products.

Always include a "kDNA only" control lane.

Store kDNA at 4°C and avoid freeze-thaw

cycles.[5]

kDNA Not Entering the Gel

The large, catenated kDNA network may not

migrate out of the well. This is normal. The key

is to observe the appearance of decatenated

minicircles (both closed-circular and nicked) that

migrate into the gel.[4][14]

Too Much Enzyme Activity

If the enzyme concentration is too high, all the

kDNA may be decatenated very quickly. In this

case, try reducing the incubation time or the

enzyme concentration.[5]
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Experimental Protocols & Data
Standard Topo II Relaxation Assay Protocol

On ice, prepare a reaction mix containing the following per 20-30 µL reaction:

1X Topo II Assay Buffer (final concentrations typically 50 mM Tris-HCl pH 7.5-8.0, 125 mM

NaCl, 10 mM MgCl₂, 5 mM DTT).[1]

1 mM ATP.[9]

0.5 µg supercoiled plasmid DNA (e.g., pBR322).[1]

Nuclease-free water to the final volume.

Add the test compound or solvent control.

Initiate the reaction by adding the appropriate amount of purified Topo II enzyme or cell

extract.

Incubate at 37°C for 30 minutes.[1]

Stop the reaction by adding 1/5 volume of 5X Stop Buffer/Loading Dye (e.g., 5% Sarkosyl,

0.125% bromophenol blue, 25% glycerol).[5]

(Optional) Treat with Proteinase K (50 µg/mL) for 15 minutes at 37°C to remove protein,

followed by chloroform/isoamyl alcohol extraction.[1]

Load the samples onto a 1% agarose gel and perform electrophoresis.

Stain with ethidium bromide (0.5 µg/mL), destain in water, and visualize under UV light.[1]

Standard Topo II Decatenation Assay Protocol
Assemble reactions on ice in a final volume of 20-30 µL, similar to the relaxation assay.

The reaction mix should contain:

1X Topo II Assay Buffer.
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1 mM ATP.

0.1-0.2 µg of kDNA.[5]

Nuclease-free water.

Add the test compound or solvent control.

Start the reaction by adding Topo II enzyme.

Incubate at 37°C for 15-30 minutes.[5]

Terminate the reaction with 5X Stop Buffer/Loading Dye.[5]

Load samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[5]

Perform electrophoresis at a relatively high voltage (e.g., 100-150 V) to achieve rapid

separation.[14]

Destain the gel in water for 15-30 minutes and photograph.[5][14]

Summary of Assay Buffer Compositions
Component

TopoGEN 10X Buffer

A
Inspiralis 10X Buffer

Typical Final (1X)

Concentration

Tris-HCl 0.5 M (pH 8.0) 0.5 M (pH 7.5) 50 mM

NaCl/KCl 1.5 M NaCl 1.25 M NaCl 125-150 mM

MgCl₂ 100 mM 100 mM 10 mM

DTT 5 mM 50 mM 5 mM

BSA/Albumin 300 µg/mL 1 mg/mL 30-100 µg/mL

ATP (in 10X Buffer B) 20 mM
N/A (added

separately)
1-2 mM

Note: TopoGEN provides a two-part buffer system where Buffer A (ions) and Buffer B (ATP) are

mixed in equal volumes to create a 5X complete buffer just before use.[5][14][16]
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Visualizations
Experimental Workflow: Topo II Relaxation Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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